molecular formula C12H14Cl2N2 B1419245 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile CAS No. 1157428-55-1

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile

Cat. No. B1419245
M. Wt: 257.16 g/mol
InChI Key: ALCIABZIYBOSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile (DDEA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in polar organic solvents, such as chloroform, and has a melting point of 55-56°C. DDEA is primarily used as an intermediate in the synthesis of other compounds, but has also been studied for its potential applications in drug discovery and biochemistry.

Scientific Research Applications

Antimalarial Pharmacophores

Research has revealed the potential of 2-(aminomethyl)aziridines and their corresponding 1,2,3-triaminopropanes, produced through microwave-assisted and regioselective ring opening in acetonitrile, as novel antimalarial pharmacophores. These compounds, including 2-[(1,2,4-triazol-1-yl)methyl]aziridines and 2-(N,N-diethylaminomethyl)aziridines, have demonstrated antimalarial activity, emphasizing the relevance of both the aziridine and the triaminopropane units in antimalarial drug development (D’hooghe et al., 2011).

Carbonyl Reductase Inhibition

The synthesis of oximino(2,6-dichlorophenyl)acetonitrile has shown significant potential as a potent inhibitor of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments and the formation of cardiotoxic derivatives of anthracyclines. This discovery contributes to the search for compounds that could mitigate the adverse effects associated with current anticancer therapies (Amankrah et al., 2021).

Electrochemical and Photoluminescent Properties

Studies on the electrochemical polymerization of alkylated 3,4-ethylenedioxythiophenes in acetonitrile have revealed significant findings related to optical, conductive, and magnetic properties. These properties are influenced by factors such as alkyl chain length, showing variations in coplanar disposition of thiophene rings and conductivity. This research aids in understanding the material properties crucial for applications in electronics and photonics (Groenendaal et al., 2001).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCIABZIYBOSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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